molecular formula C23H22N4O5S B4772062 N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4772062
M. Wt: 466.5 g/mol
InChI Key: BNUGFERBQIOHOW-UHFFFAOYSA-N
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Description

N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes a furylmethyl group, a naphthylsulfonyl group, and a propanoyl amino group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-4-(3-naphthalen-2-ylsulfonylpropanoylamino)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-27-15-20(22(26-27)23(29)24-14-18-7-4-11-32-18)25-21(28)10-12-33(30,31)19-9-8-16-5-2-3-6-17(16)13-19/h2-9,11,13,15H,10,12,14H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUGFERBQIOHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability . Additionally, the use of catalysts and green chemistry principles can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the molecule .

Mechanism of Action

The mechanism of action of N3-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N3-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE

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